molecular formula C21H22BrFN4O3 B5019881 N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide

Cat. No.: B5019881
M. Wt: 477.3 g/mol
InChI Key: OVDPNXLSCHLRRZ-UHFFFAOYSA-N
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Description

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzoyl group and an oxamide moiety linked to a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the 3-bromobenzoyl-piperazine intermediate.

    Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Oxamide Formation: The final step involves the reaction of the alkylated intermediate with 4-fluorophenyl isocyanate to form the desired oxamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the oxamide moiety.

    Hydrolysis: The oxamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Substituted benzoyl derivatives.

    Oxidation: Oxidized piperazine and oxamide derivatives.

    Reduction: Reduced piperazine and oxamide derivatives.

    Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.

    Biological Research: It is used as a tool compound to study the mechanisms of action of piperazine derivatives.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide involves its interaction with molecular targets such as neurotransmitter receptors. The piperazine ring is known to interact with dopamine and serotonin receptors, potentially modulating their activity. The bromobenzoyl and fluorophenyl groups may enhance the compound’s binding affinity and selectivity for specific receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A selective dopamine D4 receptor ligand.

    N-[2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Another piperazine derivative with similar structural features.

Uniqueness

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide is unique due to the presence of both bromobenzoyl and fluorophenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its specific substitution pattern and functional groups make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O3/c22-16-3-1-2-15(14-16)21(30)27-12-10-26(11-13-27)9-8-24-19(28)20(29)25-18-6-4-17(23)5-7-18/h1-7,14H,8-13H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDPNXLSCHLRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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